molecular formula C8H23NO7P2 B13822160 Dibutylazanium;phosphono hydrogen phosphate CAS No. 59562-58-2

Dibutylazanium;phosphono hydrogen phosphate

Katalognummer: B13822160
CAS-Nummer: 59562-58-2
Molekulargewicht: 307.22 g/mol
InChI-Schlüssel: GFFBAXKJVPVOAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutylazanium;phosphono hydrogen phosphate, also known by its IUPAC name, is a compound with the molecular formula C8H23NO7P2. This compound is characterized by the presence of a phosphono hydrogen phosphate group, which is a derivative of phosphonic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibutylazanium;phosphono hydrogen phosphate typically involves the reaction of dibutylamine with phosphoric acid derivatives. One common method is the reaction of dibutylamine with phosphoric acid under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the phosphono hydrogen phosphate group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dibutylazanium;phosphono hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphono compounds. These products have significant applications in various fields, including agriculture and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Dibutylazanium;phosphono hydrogen phosphate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of dibutylazanium;phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological molecules, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dibutylazanium;phosphono hydrogen phosphate include:

Uniqueness

This compound is unique due to its specific combination of the dibutylammonium group and the phosphono hydrogen phosphate group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

59562-58-2

Molekularformel

C8H23NO7P2

Molekulargewicht

307.22 g/mol

IUPAC-Name

dibutylazanium;phosphono hydrogen phosphate

InChI

InChI=1S/C8H19N.H4O7P2/c1-3-5-7-9-8-6-4-2;1-8(2,3)7-9(4,5)6/h9H,3-8H2,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI-Schlüssel

GFFBAXKJVPVOAP-UHFFFAOYSA-N

Kanonische SMILES

CCCC[NH2+]CCCC.OP(=O)(O)OP(=O)(O)[O-]

Verwandte CAS-Nummern

16687-06-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.